molecular formula C18H18N2O3S B2546429 1-phenyl-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 324780-51-0

1-phenyl-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2546429
CAS No.: 324780-51-0
M. Wt: 342.41
InChI Key: JXSMRCQMGAHTQX-UHFFFAOYSA-N
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Description

1-Phenyl-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a bicyclic heterocyclic compound featuring a thienoimidazole core fused with a tetrahydro ring system. The molecule contains two stereogenic centers (3aR,6aS configuration) and is substituted with a phenyl group at position 1 and a meta-tolyl group at position 2. The 5,5-dioxide moiety indicates the presence of two sulfonyl oxygen atoms, which enhance the compound’s polarity and stability compared to non-sulfonated analogs .

Properties

IUPAC Name

3-(3-methylphenyl)-5,5-dioxo-1-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-13-6-5-9-15(10-13)20-17-12-24(22,23)11-16(17)19(18(20)21)14-7-3-2-4-8-14/h2-10,16-17H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSMRCQMGAHTQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide typically involves multiple steps, starting with the formation of the thienoimidazole core. One common approach is the cyclization of appropriately substituted thiophenes with imidazole derivatives under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

1-Phenyl-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide has a range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying biological systems and pathways. In medicine, it has potential therapeutic applications due to its biological activity. In industry, it is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-phenyl-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related thienoimidazole derivatives, focusing on substituent effects, physicochemical properties, and synthetic pathways.

Structural Analogues and Substituent Effects
Compound Name Substituents (R1, R3) Molecular Formula Molecular Weight (g/mol) Key Features
1-Phenyl-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide (Target Compound) R1 = Phenyl, R3 = m-Tolyl C19H19N2O3S2 399.50 High polarity due to sulfone groups; meta-tolyl introduces steric bulk.
1-Allyl-3-(3-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide R1 = Allyl, R3 = 3-MePh C15H18N2O2S2 322.45 Allyl group increases reactivity; thione replaces ketone, altering H-bonding.
1-(4-Ethoxyphenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide R1 = 4-EtOPh, R3 = o-Tolyl C20H21N2O4S2 429.52 Ethoxy group enhances electron-donating capacity; ortho-tolyl adds steric hindrance.
1-[3-(Trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide R1 = 3-CF3Ph, R3 = H C12H10F3N2O2S2 343.34 Trifluoromethyl group introduces strong electron-withdrawing effects.

Key Observations :

  • Electronic Effects : Electron-donating groups (e.g., ethoxy in ) increase nucleophilicity at the imidazole ring, while electron-withdrawing groups (e.g., CF3 in ) enhance electrophilic character.
  • Functional Group Variations : Replacement of the ketone with a thione (e.g., ) alters hydrogen-bonding capacity and solubility.
Physicochemical Properties
  • Melting Points : Sulfonated derivatives generally exhibit higher melting points due to increased crystallinity. For example, (Z)-4-(Benzo[b]thiophen-3-ylmethylene)-2-(methylthio)-1H-imidazol-5(4H)-one (a related imidazolone) has a melting point of 276–278°C , suggesting similar thermal stability for the target compound.
  • Solubility: The 5,5-dioxide group improves water solubility compared to non-sulfonated analogs, though bulky aryl substituents (e.g., m-tolyl) may counteract this effect .

Biological Activity

1-Phenyl-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, including anticancer properties, anti-inflammatory effects, and other pharmacological activities.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N2O3SC_{20}H_{22}N_{2}O_{3}S with a molecular weight of 370.47 g/mol. Its structure includes a thieno[3,4-d]imidazole core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno[3,4-d]imidazole derivatives. For instance, compounds similar to 1-phenyl-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one have demonstrated significant cytotoxicity against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AHeLa0.126
Compound BSMMC-77210.071
Compound CK5620.164
Compound DMCF-74.4

These results indicate that structural modifications in the thieno[3,4-d]imidazole framework can significantly influence anticancer potency.

Anti-inflammatory Effects

Thieno derivatives have also been investigated for their anti-inflammatory properties. In one study, related compounds exhibited a reduction in inflammation markers in vitro and in vivo models.

Case Study: Anti-inflammatory Activity
In a controlled study involving animal models, the administration of thieno derivatives resulted in a marked decrease in edema formation and inflammatory cytokines compared to the control group. The mechanism was attributed to the inhibition of pro-inflammatory pathways.

Antioxidant Activity

The antioxidant capacity of thieno derivatives has been explored as well. Compounds related to 1-phenyl-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one demonstrated the ability to scavenge free radicals effectively.

Table 2: Antioxidant Activity Comparison

Compound NameDPPH Scavenging (%)Reference
Compound E78
Compound F65
Compound G82

Structure-Activity Relationship (SAR)

The biological activity of thieno[3,4-d]imidazole derivatives is heavily influenced by their structural components. Substituents at various positions on the imidazole ring can enhance or diminish biological efficacy.

Key Findings on SAR:

  • Electron-donating groups (e.g., -OCH₃) at specific positions increase activity.
  • Bulky substituents may hinder interaction with biological targets.

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